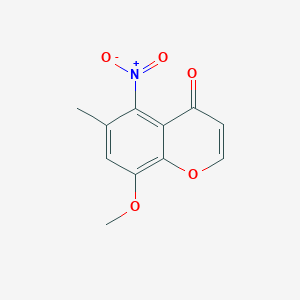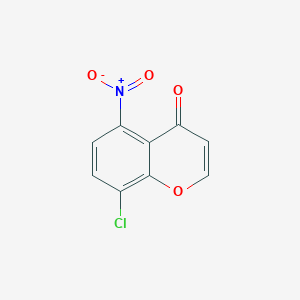
Nicotinic acid phenylcarbamoylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid phenylcarbamoylmethyl ester, also known as NPC, is a chemical compound that has been widely studied for its potential therapeutic applications. NPC is a derivative of nicotinic acid, which is also known as vitamin B3. The compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用機序
The mechanism of action of Nicotinic acid phenylcarbamoylmethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Nicotinic acid phenylcarbamoylmethyl ester has been found to inhibit the activity of various enzymes, such as histone deacetylases and cyclooxygenases, which play important roles in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, Nicotinic acid phenylcarbamoylmethyl ester has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle progression and apoptosis. In neurodegenerative disease models, Nicotinic acid phenylcarbamoylmethyl ester has been found to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
実験室実験の利点と制限
One of the main advantages of using Nicotinic acid phenylcarbamoylmethyl ester in lab experiments is its versatility and broad range of biological activities. Nicotinic acid phenylcarbamoylmethyl ester has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a useful compound for studying various diseases and biological processes. However, one of the limitations of using Nicotinic acid phenylcarbamoylmethyl ester is its potential toxicity, which can limit its use in certain experimental models.
将来の方向性
There are several future directions for research on Nicotinic acid phenylcarbamoylmethyl ester. One area of interest is the development of novel Nicotinic acid phenylcarbamoylmethyl ester derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of Nicotinic acid phenylcarbamoylmethyl ester and its derivatives, which could lead to the development of new therapeutic strategies for various diseases. Finally, more research is needed to explore the potential use of Nicotinic acid phenylcarbamoylmethyl ester in combination with other drugs or therapies for enhanced efficacy.
合成法
Nicotinic acid phenylcarbamoylmethyl ester can be synthesized through a multi-step process that involves the reaction of nicotinic acid with phenyl isocyanate and methyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Nicotinic acid phenylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various fields. In cancer research, Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, Nicotinic acid phenylcarbamoylmethyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, Nicotinic acid phenylcarbamoylmethyl ester has been studied for its potential use in treating cardiovascular diseases, metabolic disorders, and skin disorders.
特性
製品名 |
Nicotinic acid phenylcarbamoylmethyl ester |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
(2-anilino-2-oxoethyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-12-6-2-1-3-7-12)10-19-14(18)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,17) |
InChIキー |
WCDUZGYQSONQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)

![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)